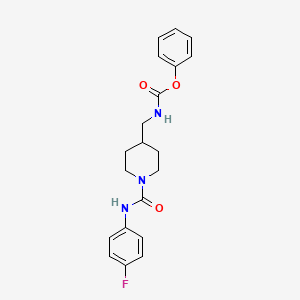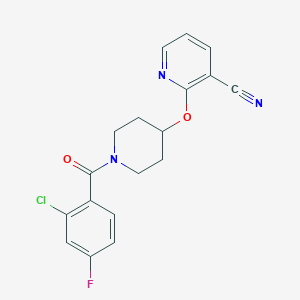
1-(2-Fluorophenyl)-3-(3-((6-methylpyridazin-3-yl)oxy)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluorophenyl)-3-(3-((6-methylpyridazin-3-yl)oxy)phenyl)urea is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a fluorophenyl group, a pyridazinyl group, and a urea moiety, making it a unique and versatile molecule.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-3-(3-((6-methylpyridazin-3-yl)oxy)phenyl)urea typically involves multiple steps, starting with the preparation of the fluorophenyl and pyridazinyl precursors. These precursors are then reacted under specific conditions to form the final urea compound. Common reaction conditions include the use of strong bases or acids, high temperatures, and inert atmospheres to ensure the purity and yield of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and advanced purification techniques. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions: 1-(2-Fluorophenyl)-3-(3-((6-methylpyridazin-3-yl)oxy)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The fluorophenyl group can be oxidized to form fluorophenol derivatives.
Reduction: The pyridazinyl group can be reduced to form pyridazine derivatives.
Substitution: The urea moiety can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often use strong nucleophiles such as ammonia (NH3) or amines.
Major Products Formed:
Oxidation: Fluorophenol derivatives
Reduction: Pyridazine derivatives
Substitution: Amine-substituted urea derivatives
科学的研究の応用
1-(2-Fluorophenyl)-3-(3-((6-methylpyridazin-3-yl)oxy)phenyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which 1-(2-Fluorophenyl)-3-(3-((6-methylpyridazin-3-yl)oxy)phenyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
類似化合物との比較
1-(2-Fluorophenyl)-3-(3-((6-methylpyridazin-3-yl)oxy)phenyl)urea can be compared to other similar compounds, such as:
1-(2-Fluorophenyl)piperazine: Similar fluorophenyl group but different urea and pyridazinyl groups.
3-(3-((6-methylpyridazin-3-yl)oxy)phenyl)urea: Similar pyridazinyl group but different fluorophenyl group.
1-(2-Fluorophenyl)-3-(3-((6-methylpyridazin-3-yl)oxy)phenyl)thiourea: Similar structure but with a thiourea moiety instead of urea.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and biological activities.
特性
IUPAC Name |
1-(2-fluorophenyl)-3-[3-(6-methylpyridazin-3-yl)oxyphenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2/c1-12-9-10-17(23-22-12)25-14-6-4-5-13(11-14)20-18(24)21-16-8-3-2-7-15(16)19/h2-11H,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZZJMXHOWOJMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=CC(=C2)NC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(2-chlorobenzyl)-6-(2-chloro-4-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2566130.png)


![1-(3-chloro-4-methylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2566135.png)



![N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-METHOXYBENZAMIDE HYDROCHLORIDE](/img/structure/B2566141.png)


![2,6-difluoro-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide](/img/structure/B2566146.png)
acetate](/img/structure/B2566147.png)
![N-[1-(1,3-Benzoxazol-2-yl)-2-phenylethyl]oxirane-2-carboxamide](/img/structure/B2566148.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-chloro-4-methoxybenzenesulfonamide](/img/structure/B2566149.png)
